molecular formula C19H29BN2O7 B13730469 tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate

tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate

Cat. No.: B13730469
M. Wt: 408.3 g/mol
InChI Key: WYBXXGNDQRZMEW-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate is a complex organic compound that features a nitro group, a boronate ester, and a carbamate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronate ester through the reaction of pinacol with phenylboronic acid . This intermediate is then subjected to nitration to introduce the nitro group. The final step involves the formation of the carbamate group through the reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: A palladium catalyst, a base such as potassium carbonate, and an aryl halide.

    Hydrolysis: Aqueous acid or base.

Major Products

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds.

    Hydrolysis: Amines and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of pharmaceuticals and organic materials .

Biology and Medicine

In biology and medicine, tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate is investigated for its potential as a prodrug. The nitro group can be reduced in vivo to release active amine compounds, which can then exert therapeutic effects .

Industry

In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate involves several pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate is unique due to its combination of a nitro group, a boronate ester, and a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C19H29BN2O7

Molecular Weight

408.3 g/mol

IUPAC Name

tert-butyl N-[2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate

InChI

InChI=1S/C19H29BN2O7/c1-17(2,3)27-16(23)21-10-11-26-15-9-8-13(12-14(15)22(24)25)20-28-18(4,5)19(6,7)29-20/h8-9,12H,10-11H2,1-7H3,(H,21,23)

InChI Key

WYBXXGNDQRZMEW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCNC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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